molecular formula C24H13NO5 B14316934 2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid CAS No. 111725-80-5

2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid

Cat. No.: B14316934
CAS No.: 111725-80-5
M. Wt: 395.4 g/mol
InChI Key: NHUXJZOWESKUPO-UHFFFAOYSA-N
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Description

2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid is a complex organic compound with a unique structure that includes a pyrene moiety and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrene derivative, followed by the introduction of the carbamoyl group and finally the benzoic acid moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,7,8-Trihydroxy-5,10-dioxo-5,10-dihydrochromeno[5,4,3-cde]chromen-2-yl β-D-xylopyranoside: This compound shares structural similarities with 2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid, particularly in the aromatic ring systems.

    Dihydropyran: Another related compound, dihydropyran, has a similar heterocyclic structure.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its unique structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

111725-80-5

Molecular Formula

C24H13NO5

Molecular Weight

395.4 g/mol

IUPAC Name

2-[(3-hydroxy-8-oxopyren-4-ylidene)carbamoyl]benzoic acid

InChI

InChI=1S/C24H13NO5/c26-18-9-7-13-11-17(25-23(28)14-3-1-2-4-15(14)24(29)30)22-19(27)10-6-12-5-8-16(18)20(13)21(12)22/h1-11,27H,(H,29,30)

InChI Key

NHUXJZOWESKUPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=C2C=C3C=CC(=O)C4=C3C5=C(C=C4)C=CC(=C25)O)C(=O)O

Origin of Product

United States

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